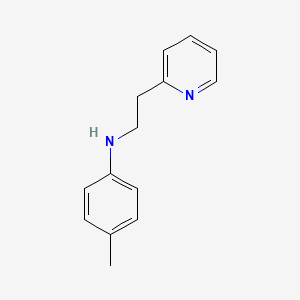
2-(2-(4-Methylanilino)ethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Methylanilino)ethyl)pyridine is an organic compound with the molecular formula C14H16N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a 4-methylanilino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylanilino)ethyl)pyridine typically involves the reaction of 4-methylaniline with 2-bromoethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methylaniline attacks the bromoethyl group of 2-bromoethylpyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Methylanilino)ethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-(2-(4-Methylanilino)ethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Methylanilino)ethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Chloroanilino)ethyl)pyridine
- 2-(2-(4-Fluoroanilino)ethyl)pyridine
- 2-(2-(4-Bromoanilino)ethyl)pyridine
Uniqueness
2-(2-(4-Methylanilino)ethyl)pyridine is unique due to the presence of the 4-methylanilino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents on the anilino group, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
67240-91-9 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-methyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13/h2-8,10,16H,9,11H2,1H3 |
Clave InChI |
FIBMHPSVPNLSFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


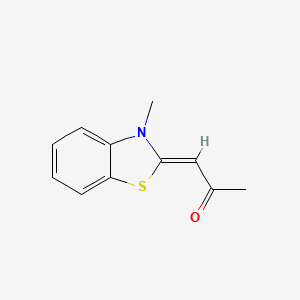
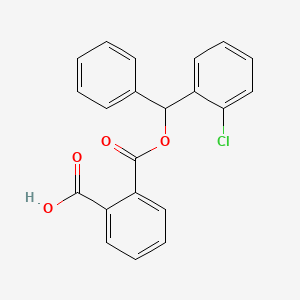
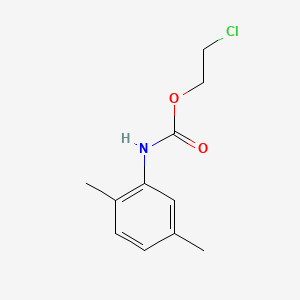
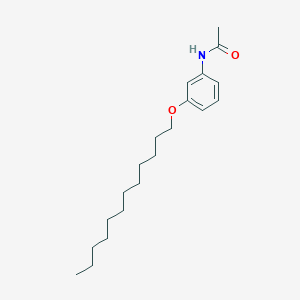

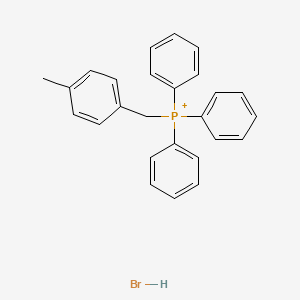


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
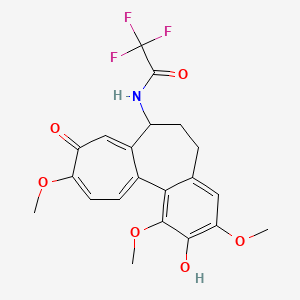

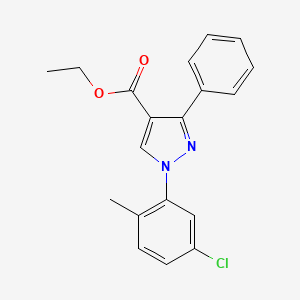
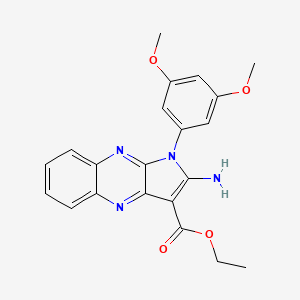
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
